Dichlobenil
Overview
Description
Dichlobenil, also known as 2,6-Dichlorobenzonitrile, is an organic compound with the chemical formula C6H3Cl2CN . It is a white solid that is soluble in organic solvents . It is widely used as an herbicide . It has herbicidal properties killing young seedlings of both monocot and dicot species .
Molecular Structure Analysis
This compound has a molecular formula of C7H3Cl2N . Its average mass is 172.011 Da and its monoisotopic mass is 170.964249 Da . In silico analysis of nitrilase-3 protein from Corynebacterium glutamicum with nitrilated herbicides such as this compound has been performed .Chemical Reactions Analysis
This compound is a halogenated nitrile . Nitriles may polymerize in the presence of metals and some metal compounds . They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions . Nitriles are generally incompatible with other oxidizing agents such as peroxides and epoxides .Physical and Chemical Properties Analysis
This compound is a white crystalline powder . It has a density of 1.623 g/cm3 . Its melting point is 144.5 °C and boiling point is 279 °C . It is insoluble in water . Its flash point is 126 °C .Scientific Research Applications
Environmental Persistence and Contamination
Dichlobenil exhibits considerable persistence in the environment, often binding to solid matrices. Its degradation product, 2,6-dichlorobenzamide (BAM), raises significant environmental concerns due to its water solubility and mobility, leading to groundwater contamination. Analytical strategies have been developed to monitor these compounds in environmental matrices, highlighting the challenges posed by their presence in ecosystems and the necessity for robust monitoring techniques (Björklund et al., 2011).
Human and Biota Risk Assessment
The environmental distribution of this compound and BAM has been thoroughly investigated, with risk quotients calculated for both humans and aquatic organisms. Despite their widespread presence, the risks associated with this compound and BAM exposure to humans and biota appear to be low, suggesting that current levels of exposure may not pose significant health threats (Björklund et al., 2011).
Degradation and Monitoring
Innovative approaches for the degradation and monitoring of this compound and its metabolites include the development of immunoassays for BAM detection in water samples, offering potential for on-site monitoring and assessment of contamination levels. This highlights the ongoing efforts to improve detection methodologies for persistent herbicide residues in the environment (Uthuppu et al., 2012).
Soil and Aquifer Interactions
Research into the interactions between this compound, its metabolites, and environmental matrices such as soils and aquifers, reveals complex dynamics. The degradation of this compound and its transition to BAM in soil and sediment samples illustrates the compound's behavior in various environmental conditions, underscoring the challenges of mitigating its impact on groundwater quality. This body of work emphasizes the need for comprehensive studies to understand and manage the persistence of such herbicides in the environment (Clausen et al., 2007).
Mechanism of Action
2,6-Dichlorobenzonitrile, also known as Dichlobenil, is an organic compound widely used as an herbicide . Here is a detailed overview of its mechanism of action:
Target of Action
The primary target of this compound is the cellulose synthesis in plants . Cellulose is a crucial component of the plant cell wall and provides structural integrity to the plant.
Mode of Action
This compound interferes with cellulose synthesis . It disrupts the normal process of cellulose production, leading to the formation of cell walls that use minimal amounts of cellulose. Instead, these cell walls rely on Ca^2+ -bridge pectates .
Biochemical Pathways
The first step in the microbial degradation of this compound involves the hydrolysis of the nitrile group to the benzamide . Further hydrolysis of the amide to a carboxylate is much slower. Reductive dechlorination occurs both prior to, and after amide hydrolysis, resulting in ortho-chlorobenzoate .
Pharmacokinetics
This compound is a white solid that is soluble in organic solvents . It has low solubility in water It is moderately persistent in soils and very persistent in water .
Result of Action
The action of this compound results in the death of young seedlings of both monocot and dicot species . The disruption of cellulose synthesis leads to weaker cell walls, affecting the overall growth and development of the plant.
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. It is widely used in non-agricultural areas . Due to its potential to leach into groundwater , careful management is required to prevent environmental contamination.
Safety and Hazards
Dichlobenil can affect you when breathed in and by passing through your skin . Contact can irritate and burn the skin and eyes . Breathing this compound can irritate the nose and throat . High exposure to this compound may cause headache, dizziness, a fall in blood pressure, rapid pulse, loss of appetite, seizures, coma and death . Repeated high exposure may cause a loss of the sense of smell . Repeated contact with this compound can cause an acne-like skin rash (chloracne) . This compound may affect the liver and kidneys .
Biochemical Analysis
Biochemical Properties
Dichlobenil has herbicidal properties, killing young seedlings of both monocot and dicot species . It interferes with cellulose synthesis . This compound-adapted cell walls use minimal amounts of cellulose, instead relying on Ca2±bridge pectates .
Cellular Effects
In the presence of this compound, the growth rate and morphology of pollen tubes were distinctly changed . The organization of cytoskeleton and vesicle trafficking were also disturbed . Ultrastructure of pollen tubes treated with this compound was characterized by the loose tube wall and damaged organelles .
Molecular Mechanism
This compound interferes with cellulose synthesis . It inhibits the polymerization of glucose into β-1, 4-linked glucan and affects β-1, 4-glucan crystallization at the plasma membrane .
Temporal Effects in Laboratory Settings
Inhibition of cellulose synthesis by this compound affected the organization of cytoskeleton and vesicle trafficking in pollen tubes, and induced changes in the tube wall chemical composition in a dose-dependent manner .
Metabolic Pathways
This compound is metabolized in rats via two metabolic pathways: the first pathway involves hydroxylation at the 3 or 4 position, followed by glucuronidation or sulfation, and the second pathway involves substitution of one chlorine atom by glutathione .
Transport and Distribution
It is known that this compound is soluble in organic solvents , which may influence its distribution within biological systems.
Properties
IUPAC Name |
2,6-dichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYAIZYFCNQIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N, Array | |
Record name | DICHLOBENIL | |
Source | CAMEO Chemicals | |
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Record name | DICHLOBENIL | |
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DSSTOX Substance ID |
DTXSID5032365 | |
Record name | 2,6-Dichlorobenzonitrile | |
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Molecular Weight |
172.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichlobenil is a white solid dissolved or suspended in a water-emulsifiable liquid carrier. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Can easily penetrate the soil and contaminate groundwater and nearby streams. Can cause illness by inhalation, skin absorption and/or ingestion. Used as a herbicide., White to off-white solid; [ICSC] White solid; Formulated as granular, ready-to-use liquid, soluble concentrate, and wettable powder; [Reference #1] Light grey powder; [Aldrich MSDS], WHITE-TO-OFF-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | DICHLOBENIL | |
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Record name | Dichlobenil | |
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Boiling Point |
518 °F at 760 mmHg (USCG, 1999), 270 °C | |
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Flash Point |
Not Applicable. Not flammable. (USCG, 1999) | |
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Solubility |
In water, 14.6 mg/L at 20 °C, Solubility in solvents (w/v) (approx): acetone 5% at 8 °C; benzene 5% at 8 °C; cyclohexanone 7% at 15-20 °C; ethanol 5% at 8 °C; furfural 7% at 8 °C; methylene chloride 10% at 20 °C; methylethylketone 7% at 15-20 °C; tetrahydrofuran 9% at 8 °C; toluene 4% at 20 °C; xylene 5% at 8 °C., Solubility in water: none | |
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Density |
1.3 g/cm³ | |
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Vapor Pressure |
20.94 mmHg at 220 °F (USCG, 1999), 0.00101 [mmHg], 6.6X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.073 | |
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Record name | Dichlobenil | |
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Mechanism of Action |
Dichlobenil acts primarily on growing points and root tips. Definite characteristics at the toxic level in intact plants include a rapid growth inhibition, followed by a gross disruption of tissues, notably in the meristems and phloem, which may result in the swelling or collapse of stem, root, and petiole, and a generalized brown discoloration, frequently accompanied by the exudation of gummy material from shoots., Soil applied dichlobenil (2 lb/acre) destroyed phloem, cambium, and associated parenchyma in and above nodes of alligator weed ... Injury to inactive axillary bud tissues was limited... ., Selective systemic herbicide, absorbed by the roots and leaves, with rapid translocation acropetally and slower translocation basipetally. Inhibits actively dividing meristems and germination of seeds, and damages rhizomes. Has no effect on cell respiration or photosynthesis, but inhibits cellulose synthesis., 24 hr following injection of a single dose of the herbicide dichlobenil (2,6-dichlorobenzonitrile) in C57Bl/6 mice a steep dose-response curve for the histopathological toxicity in the olfactory mucosa was observed. 4 hr following injection of a toxic dose of (14)C-dichlobenil (12 mg/kg) the covalent binding in the olfactory mucosa was 26 times higher than that in the liver. A dose-dependent decrease of nonprotein sulfhydryls (mainly glutathione, GSH) in the olfactory mucosa was observed 2.5 hr following injection of dichlobenil (6, 12, 25 mg/kg). The synthetic GSH precursor N-acetyl-L-cysteine decreased both the dichlobenil-induced toxicity and the covalent binding, whereas N-acetyl-D-cysteine had no effect. No protective effects of the cyanide antidotes nitrite, thiosulfate, or superoxide dismutase on the dichlobenil-induced toxicity were observed. In mice given the GSH-depleting agent phorone and a subtoxic dose of dichlobenil (6 mg/kg), an extensive toxicity and an increased covalent binding in the olfactory mucosa were demonstrated. Autoradiography showed no change in the distribution of covalent (14)C dichlobenil binding to nontarget tissues of phorone-treated mice. In conclusion, the results demonstrate a relationship between the degrees of covalent binding, GSH depletion, and toxicity of dichlobenil in the olfactory mucosa. Hence, the level of GSH appears to be of importance for the dichlobenil-induced toxicity in the olfactory mucosa., The metabolic activation of the herbicide dichlobenil (2,6-dichloro (ring-(14)C) benzonitrile) in the olfactory mucosa of C57BL mice and Sprague Dawley rats was examined. In homogenates of the olfactory mucosa (mouse 1000 x g supernatants; rat microsomes), dichlobenil was metabolized and covalently bound to protein. The apparent Km, Vmax and V/K values showed that the olfactory mucosa had both a higher affinity for dichlobenil and a higher capacity/mg protein to activate dichlobenil in comparison to the liver. The covalent binding was dependent on NADPH and was inhibited by the addition of dithionite, metyrapone and glutathione indicating an oxidative cytochrome P-450 dependent activation of dichlobenil into an electrophilic intermediate. The covalent binding was also inhibited by the addition of superoxide dismutase whereas catalase, mannitol or dimethylsulfoxide had no effect indicating the involvement of O2- but not of H2O2 or OH. in the activation. In explants of the olfactory mucosa incubated with (14)C dichlobenil a preferential covalent binding was observed in the Bowman's glands suggesting an activation of dichlobenil in these structures. The highly efficient metabolic activation of dichlobenil to reactive intermediates in the olfactory mucosa is suggested to be of importance for the potent dichlobenil-induced toxicity in this tissue. | |
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Color/Form |
White crystalline solid | |
CAS No. |
1194-65-6, 104809-79-2 | |
Record name | DICHLOBENIL | |
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Record name | Benzonitrile, 2,6-dichloro-, labeled with carbon-14 | |
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Record name | 2,6-Dichlorobenzonitrile | |
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Record name | Dichlobenil [ANSI:BSI:ISO] | |
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Record name | 2,6-Dichlorobenzonitrile | |
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Melting Point |
293 to 294.8 °F (USCG, 1999), 144-145 °C, 145-146 °C | |
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Record name | DICHLOBENIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/312 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DICHLOBENIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.